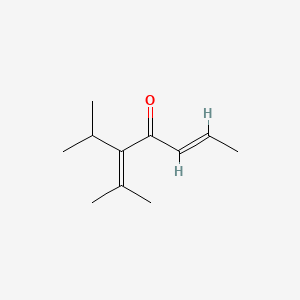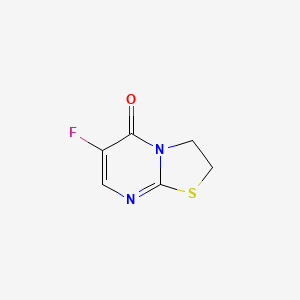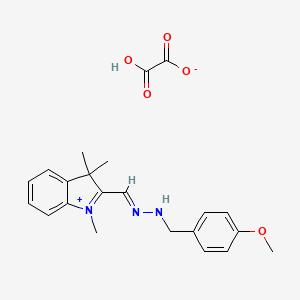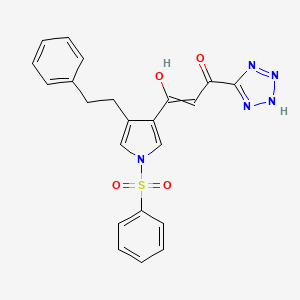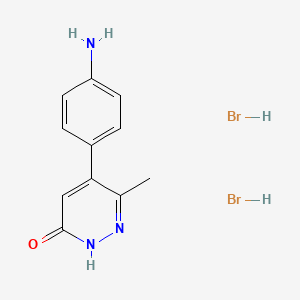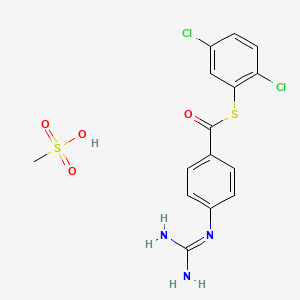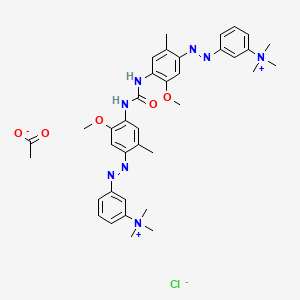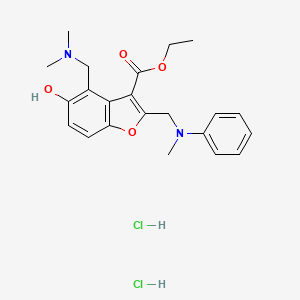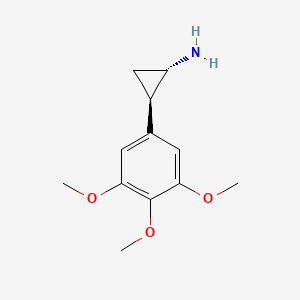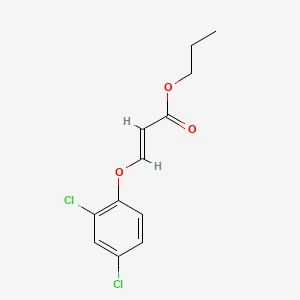
Propyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is an organic compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of a propyl ester group attached to a propenoate moiety, which is further substituted with a 2,4-dichlorophenoxy group. This compound is primarily used in agricultural applications as a herbicide to control broadleaf weeds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with propanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction can be represented as follows:
2,4-Dichlorophenoxyacetic acid+PropanolAcid CatalystPropyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate+Water
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of high-purity reactants and efficient separation techniques ensures the production of high-quality herbicide.
Analyse Chemischer Reaktionen
Types of Reactions
Propyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂R) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4-dichlorophenoxyacetic acid.
Reduction: Formation of propyl (E)-3-(2,4-dichlorophenoxy)-2-propenol.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Propyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Widely used as a herbicide in agriculture to control broadleaf weeds.
Wirkmechanismus
The herbicidal activity of Propyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is primarily due to its ability to mimic natural plant hormones called auxins. The compound binds to auxin receptors in plants, leading to uncontrolled cell division and growth, ultimately causing the death of the plant. The molecular targets include auxin-binding proteins and pathways involved in cell elongation and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar structure but lacks the propyl ester group.
Methyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate: Similar to Propyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate but with a methyl ester group instead of a propyl group.
Uniqueness
This compound is unique due to its specific ester group, which influences its solubility, volatility, and overall herbicidal activity. The propyl ester group provides a balance between hydrophobicity and hydrophilicity, making it effective in various environmental conditions.
Eigenschaften
CAS-Nummer |
53596-20-6 |
|---|---|
Molekularformel |
C12H12Cl2O3 |
Molekulargewicht |
275.12 g/mol |
IUPAC-Name |
propyl (E)-3-(2,4-dichlorophenoxy)prop-2-enoate |
InChI |
InChI=1S/C12H12Cl2O3/c1-2-6-17-12(15)5-7-16-11-4-3-9(13)8-10(11)14/h3-5,7-8H,2,6H2,1H3/b7-5+ |
InChI-Schlüssel |
ACKICVWYIACNBE-FNORWQNLSA-N |
Isomerische SMILES |
CCCOC(=O)/C=C/OC1=C(C=C(C=C1)Cl)Cl |
Kanonische SMILES |
CCCOC(=O)C=COC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



